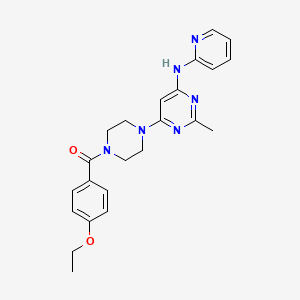
(4-Ethoxyphenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethoxyphenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Ethoxyphenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its biological activity is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in disease processes. This article reviews the compound's biological activity, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This formula indicates the presence of multiple functional groups that contribute to its biological properties.
The biological activity of this compound is largely attributed to its role as a JAK inhibitor . Janus kinases (JAKs) are critical in cytokine signaling pathways, and their inhibition can affect various cellular processes, including proliferation and apoptosis. The compound's structure suggests it may interact with JAKs, potentially modulating immune responses and inflammation.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Antiproliferative Activity : Studies have shown that similar compounds can inhibit cell growth in various cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : By inhibiting JAKs, the compound may reduce inflammation, making it a candidate for treating autoimmune diseases.
- Neuroprotective Properties : Preliminary data suggest potential benefits in neurodegenerative diseases, possibly through modulation of signaling pathways involved in neuronal survival.
Table 1: Biological Activities of Related Compounds
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| Compound A | JAK1 | Inhibitor | |
| Compound B | JAK2 | Inhibitor | |
| Compound C | JAK3 | Inhibitor | |
| Compound D | DHFR | Antitumor |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of similar pyrimidine derivatives. The results indicated that these compounds effectively inhibited the growth of human cancer cell lines, demonstrating IC50 values in the micromolar range. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of related compounds. The findings revealed a significant reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in vitro when treated with these compounds, suggesting their utility in inflammatory disorders.
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in developing effective inhibitors. Modifications to the piperazine and pyrimidine rings significantly influence potency and selectivity against JAK isoforms.
属性
IUPAC Name |
(4-ethoxyphenyl)-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-3-31-19-9-7-18(8-10-19)23(30)29-14-12-28(13-15-29)22-16-21(25-17(2)26-22)27-20-6-4-5-11-24-20/h4-11,16H,3,12-15H2,1-2H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZXFSLKBJMYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














